

# 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl

**Cat. No.:** B1453391

[Get Quote](#)

An In-depth Technical Guide to 3-(Piperidin-1-ylmethyl)phenylboronic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. This guide provides a comprehensive analysis of its molecular characteristics, strategic importance, synthesis, and applications. The molecule integrates two key structural motifs: the phenylboronic acid group, a versatile handle for carbon-carbon bond formation and a potential pharmacophore, and the piperidine ring, a ubiquitous "privileged scaffold" in numerous FDA-approved pharmaceuticals known to enhance pharmacokinetic properties.<sup>[1][2][3]</sup> This document elucidates the physicochemical properties, with a primary focus on its molecular weight, and offers expert insight into its application in constructing diverse chemical libraries for therapeutic agent discovery.

## Physicochemical Characterization

The hydrochloride salt form of 3-(Piperidin-1-ylmethyl)phenylboronic acid ensures improved stability and solubility in aqueous media, which is advantageous for handling and various reaction conditions. Its fundamental properties are summarized below.

| Property                     | Value                                                                | Source                                                      |
|------------------------------|----------------------------------------------------------------------|-------------------------------------------------------------|
| IUPAC Name                   | {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid hydrochloride         | <a href="#">[4]</a>                                         |
| Molecular Formula            | C <sub>12</sub> H <sub>19</sub> BCINO <sub>2</sub>                   | <a href="#">[5]</a> <a href="#">[6]</a>                     |
| Molecular Weight             | 255.55 g/mol                                                         | <a href="#">[6]</a>                                         |
| CAS Number                   | 1072946-21-4                                                         | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Appearance                   | Solid                                                                |                                                             |
| InChI Key                    | CYTHVUIHUCIBNP-UHFFFAOYSA-N                                          | <a href="#">[4]</a>                                         |
| SMILES (Free Base)           | OB(O)c1cccc(CN2CCCCC2)c1                                             |                                                             |
| Molecular Weight (Free Base) | 219.09 g/mol (for C <sub>12</sub> H <sub>18</sub> BNO <sub>2</sub> ) |                                                             |

## The Structural Rationale in Medicinal Chemistry

The utility of this molecule stems from the strategic combination of its two core components. The rationale for its design is rooted in established principles of modern drug discovery, where modular building blocks are used to rapidly explore chemical space.

## The Phenylboronic Acid Moiety: A Versatile Chemical Tool

The boronic acid group is not merely a passive linker; it serves a dual purpose. Firstly, it is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of a C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bond with exceptional functional group tolerance. This allows for the facile linkage of the piperidine-containing phenyl ring to a vast array of (hetero)aromatic systems. Secondly, boron-containing compounds have emerged as successful therapeutic agents themselves.[\[2\]](#) The electrophilic nature of the boron atom allows it to form reversible covalent bonds with diols or specific amino acid residues (e.g., serine in proteasomes), a mechanism exploited by drugs like Bortezomib (Velcade®).[\[2\]](#) This moiety also finds application in glucose-responsive drug delivery systems.[\[7\]](#)[\[8\]](#)

## The Piperidine Moiety: A Privileged Scaffold

Piperidine is one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals.<sup>[1][3]</sup> Its inclusion in a molecule is a deliberate choice to impart favorable drug-like properties. The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets. Furthermore, the saturated, three-dimensional nature of the ring can improve binding specificity and optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.<sup>[3]</sup> Its derivatives are found in anticancer drugs, antipsychotic agents, and anticonvulsants.<sup>[9]</sup>



[Click to download full resolution via product page](#)

Caption: Structural roles of the constituent moieties.

## Synthesis and Handling

A robust and scalable synthesis is critical for a building block's utility. A common and efficient method for preparing this compound is through reductive amination.

## Proposed Synthetic Workflow

The synthesis can be logically achieved in a two-step process starting from commercially available 3-formylphenylboronic acid and piperidine. The initial iminium ion formation is

followed by in-situ reduction to yield the tertiary amine. Subsequent treatment with hydrochloric acid affords the final, stable salt.



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthetic workflow.

## Experimental Protocol: Reductive Amination

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

- Reaction Setup: To a solution of 3-formylphenylboronic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperidine (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
- Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>, 1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 2-4 hours).
- Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.

- Purification (Free Base): The crude product can be purified by column chromatography on silica gel if necessary, though often the crude material is of sufficient purity for the next step.
- Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2 M, 1.1 eq) dropwise with stirring.
- Isolation: The hydrochloride salt will typically precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
- Validation: Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS).

## Applications in Drug Development

The primary application of this reagent is as a versatile building block in the synthesis of compound libraries for screening and lead optimization.

### Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals. 3-(Piperidin-1-ylmethyl)phenylboronic acid HCl can be coupled with a wide range of partners (Ar-X, where X is typically Br, I, OTf) under palladium catalysis to rapidly generate novel and diverse molecular architectures.

Caption: General scheme for Suzuki-Miyaura coupling.

### Hypothetical Drug Discovery Workflow

- Library Generation: A discovery program targeting a specific protein class (e.g., kinases, GPCRs) would begin by coupling 3-(Piperidin-1-ylmethyl)phenylboronic acid HCl with a curated library of several hundred (hetero)aryl halides. This parallel synthesis approach rapidly generates a large, diverse set of novel compounds.
- High-Throughput Screening (HTS): The resulting library is screened against the biological target of interest to identify initial "hits"—compounds that show activity at a specific concentration.

- Hit-to-Lead Optimization: For promising hits, the structure-activity relationship (SAR) is explored. The piperidine moiety can be replaced with other saturated heterocycles, and the aryl group introduced via the Suzuki coupling can be systematically modified to improve potency, selectivity, and pharmacokinetic properties, advancing the hit compound into a lead series. This iterative process is central to modern drug discovery.[9][10]

## Conclusion

3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is more than a simple chemical; it is a strategically designed tool for accelerating the discovery of new medicines. Its precise molecular weight of 255.55 g/mol and well-defined structure combine the synthetic versatility of a boronic acid with the proven pharmacokinetic advantages of a piperidine scaffold. For researchers in medicinal chemistry and drug development, this building block provides a reliable and efficient starting point for the synthesis of diverse compound libraries, ultimately shortening the path from initial concept to potential clinical candidates.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. {3-[(piperidin-1-yl)methyl]phenyl}boronic acid hydrochloride | 1072946-21-4 [sigmaaldrich.com]
- 5. 3-(Piperidin-1-ylMethyl)phenylboronic acid, HCl | 1072946-21-4 [m.chemicalbook.com]
- 6. eMolecules 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl | 1072946-21-4 | Fisher Scientific [fishersci.com]

- 7. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1453391#3-piperidin-1-ylmethyl-phenylboronic-acid-hcl-molecular-weight]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)